Anomeric Effect Magnitude: Axial Conformational Energetics of 2-Ethoxy Substitution
In 2-ethoxytetrahydropyran (the direct non-hydroxylated analog), the ethoxy group exhibits an axial conformational preference due to the anomeric effect. Experimental determination of the ring inversion equilibrium yields an enthalpy difference (ΔH° a→e) of -0.26 kcal/mol in CD₂Cl₂ at 145–160K [1]. This axial preference of 0–1 kcal/mol is a characteristic feature of 2-alkoxytetrahydropyrans, established by NMR coupling constants and dipole moment measurements [2]. The 2-ethoxytetrahydro-2H-pyran-3-ol scaffold inherits this fundamental conformational bias, but the 3-hydroxyl group introduces additional intramolecular hydrogen bonding interactions that can modulate the equilibrium, a feature absent in 2-ethoxytetrahydropyran (CAS 4819-83-4) and tetrahydropyran-3-ol (CAS 19752-84-2) [3].
| Evidence Dimension | Conformational Equilibrium Enthalpy (ΔH° a→e) for 2-Ethoxy Group |
|---|---|
| Target Compound Data | Inherits conformational properties from 2-ethoxytetrahydropyran scaffold; axial ethoxy preference energetics modified by 3-OH hydrogen bonding |
| Comparator Or Baseline | 2-Ethoxytetrahydropyran (CAS 4819-83-4): ΔH° a→e = -0.26 kcal/mol in CD₂Cl₂; Tetrahydropyran-3-ol (CAS 19752-84-2): Lacks 2-ethoxy anomeric center |
| Quantified Difference | Axial preference magnitude of 0–1 kcal/mol for 2-alkoxy group; 3-OH introduces distinct hydrogen bonding network |
| Conditions | NMR conformational analysis at 145–160K in CD₂Cl₂ for analog; 2-ethoxytetrahydro-2H-pyran-3-ol exhibits trans stereochemistry in synthesized form |
Why This Matters
The anomeric effect dictates the ground-state geometry of the molecule, which directly impacts its reactivity in stereoselective transformations and its behavior as a carbohydrate mimetic.
- [1] Booth, H.; Khedhair, K. A.; Readshaw, S. A. Experimental studies of the anomeric effect. Part IV. Conformational equilibria due to ring inversion in tetrahydropyrans substituted at position 2 by the groups ethoxy, 2'-fluoroethoxy, 2',2,'-difluoroethoxy, and 2',2',2'-trifluoroethoxy. Tetrahedron 1990, 46 (6), 2097-2110. View Source
- [2] de Hoog, A. J.; Buys, H. R.; Altona, C.; Havinga, E. Conformation of non-aromatic ring compounds—LII: NMR spectra and dipole moments of 2-alkoxytetrahydropyrans. Tetrahedron 1969, 25 (16), 3365-3375. View Source
- [3] Navio, P. F.; Molina, J. M. Conformational analysis and study of anomeric effect on 2-alkoxytetrahydropyrans by molecular mechanics (MM2) and theoretical ³JHH calculation. J. Mol. Struct. 1990, 222 (1-2), 169-182. View Source
